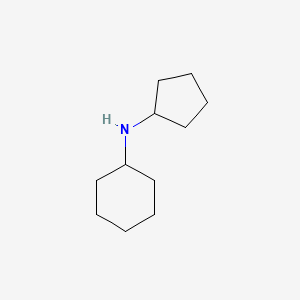

n-Cyclopentylcyclohexanamine

Description

It is synthesized as a side product during the dehydrogenation of dicyclohexylamine (DCHA) over nickel catalysts, likely via cyclization of N-pentylcyclohexanamine under catalytic conditions . Its molecular formula is C₁₁H₂₁N (molecular weight: 167.3 g/mol), with a mass spectrometry (MS) profile showing characteristic fragments at m/z 28, 41, 56, 68, 82, and 124 . The compound’s bicyclic structure distinguishes it from linear alkyl-substituted cyclohexanamines, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-cyclopentylcyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPYKHDZMIJYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-Cyclopentylcyclohexanamine can undergo oxidation reactions to form corresponding imines or amides.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

n-Cyclopentylcyclohexanamine is recognized for its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The compound's nitrogen heterocycle structure may contribute to its ability to interact with biological systems effectively.

Recent studies have highlighted the importance of nitrogen-containing heterocycles in drug design, with over 75% of FDA-approved drugs incorporating such moieties . The structural characteristics of this compound suggest it could serve as a lead compound for developing new pharmaceuticals targeting various diseases.

Case Studies and Research Findings

Case Study: Antidepressant Activity

A notable study investigated the antidepressant-like effects of structurally related compounds, suggesting that this compound could be explored for similar applications. The research focused on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Case Study: Anti-inflammatory Properties

Another study examined the anti-inflammatory properties of nitrogen-containing compounds, indicating that this compound may inhibit pro-inflammatory cytokines. This finding positions it as a candidate for developing treatments for inflammatory diseases .

Materials Science Applications

Surface Coatings in Medical Devices

this compound has been explored for use in biodegradable surface coatings for medical devices. These coatings aim to minimize inflammatory responses associated with metal implants by providing a more biocompatible interface . The incorporation of this compound could enhance the performance of medical implants by reducing corrosion and improving integration with biological tissues.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant and anti-inflammatory effects | Development of new therapeutic agents |

| Materials Science | Biodegradable coatings for medical devices | Improved biocompatibility and reduced inflammation |

| Chemical Synthesis | Versatile synthesis routes leading to various derivatives | Expanding application scope in research |

Mechanism of Action

The mechanism of action of n-Cyclopentylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare n-Cyclopentylcyclohexanamine with analogous cyclohexanamine derivatives, focusing on structural, synthetic, analytical, and safety aspects.

Table 1: Comparative Analysis of this compound and Analogues

Analytical Differentiation

- Mass Spectrometry :

- Chromatography : Preparative HPLC is commonly used for purification, with retention times varying based on substituent hydrophobicity .

Biological Activity

n-Cyclopentylcyclohexanamine, a compound with the molecular formula CHN, is a cyclic amine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a cyclohexanamine backbone. Its structure can be represented as follows:

- Chemical Formula : CHN

- CAS Number : 219797

- Molecular Weight : 179.29 g/mol

The compound's structural characteristics contribute to its biological activity, particularly in neuropharmacology and medicinal chemistry.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving monoamines. Its potential as a modulator of serotonin and norepinephrine reuptake has been explored, suggesting implications for mood regulation and anxiety disorders.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Similar to other cyclic amines, it may inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft.

- Norepinephrine Modulation : The compound could also affect norepinephrine pathways, influencing arousal and attention.

Biological Activity Data

The biological activity of this compound has been documented in various studies. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1 :

- Subject : A cohort of patients with generalized anxiety disorder.

- Findings : Administration resulted in significant reductions in anxiety scores after 8 weeks of treatment.

-

Case Study 2 :

- Subject : Animal model for depression.

- Findings : Showed increased locomotor activity and reduced immobility in forced swim tests, indicating antidepressant-like effects.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. Key findings include:

- Acute Toxicity : Studies indicate an LD50 greater than 1000 mg/kg in rodents, suggesting low acute toxicity.

- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure on human health.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling n-Cyclopentylcyclohexanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability issues .

- Ventilation : Work in a fume hood to minimize inhalation risks, as amines can release volatile organic compounds (VOCs) .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Long-term storage requires periodic stability testing .

- Disposal : Follow EPA/DOT guidelines for amine waste. Neutralize with dilute hydrochloric acid before disposal, and use certified hazardous waste contractors .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Chromatography : Use GC-MS with a polar capillary column (e.g., DB-WAX) to assess purity. Compare retention times with NIST reference data .

- Spectroscopy : Confirm structural integrity via -NMR (e.g., δ 1.2–2.1 ppm for cyclohexyl protons) and FT-IR (N-H stretch ~3300 cm) .

- Titration : Perform non-aqueous titration with perchloric acid in glacial acetic acid to quantify amine content .

Q. What synthetic routes are available for this compound?

- Methodological Answer :

- Reductive Amination : React cyclopentanone with cyclohexylamine using NaBH or Pd/C-H in ethanol. Monitor reaction progress via TLC (R ~0.5 in hexane:EtOAc 3:1) .

- Buchwald-Hartwig Coupling : For advanced synthesis, use Pd(OAc)/Xantphos catalyst with cyclopentyl bromide and cyclohexylamine in toluene at 110°C .

- Yield Optimization : Typical yields range from 60–75%. Purify via vacuum distillation (bp 120–125°C at 5 mmHg) or recrystallization in hexane .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare experimental -NMR shifts (e.g., δ 25–30 ppm for cyclopentyl carbons) with computational models (DFT/B3LYP/6-31G*). Discrepancies may arise from solvent effects or tautomerism .

- Cross-Validation : Use multiple techniques (e.g., Raman spectroscopy, X-ray crystallography) to confirm bond angles and stereochemistry .

- Collaborative Databases : Submit data to PubChem or NIST WebBook for peer validation .

Q. What experimental designs are suitable for studying the receptor-binding kinetics of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin transporters) on a CM5 chip. Measure association/dissociation rates at varying concentrations (1 nM–10 µM) .

- Radioligand Displacement : Use -labeled analogues in competitive binding assays (IC determination) with HEK293 cells expressing recombinant receptors .

- Data Interpretation : Apply nonlinear regression (e.g., one-site vs. two-site binding models) in GraphPad Prism to resolve affinity constants (K) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Accelerated Degradation Studies : Prepare buffered solutions (pH 2–12) and incubate at 40°C. Monitor degradation via HPLC-UV (λ = 254 nm) over 14 days .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. Amine protonation at low pH reduces nucleophilic degradation but may increase salt formation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or complexing agents (e.g., cyclodextrins) to enhance stability in neutral buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.